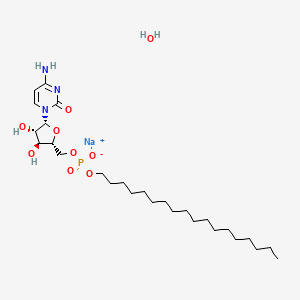

Cytarabine ocfosfate hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

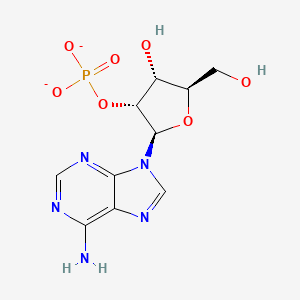

Cytarabine ocfosfate hydrate, also known as 1-β-D-arabinofuranosylcytosine-5′-stearyl-phosphate, is a lipophilic prodrug of cytosine arabinoside (Ara-C). It is primarily used in the treatment of acute leukemia and myelodysplastic syndromes. This compound is designed to be administered orally and provides prolonged serum concentrations of cytosine arabinoside, making it a valuable therapeutic agent in oncology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cytarabine ocfosfate hydrate is synthesized by attaching a stearyl group to the phosphoric acid at the 5’ position of the arabinose moiety of cytosine arabinoside. The synthesis involves the following steps:

Activation of Cytosine Arabinoside: Cytosine arabinoside is first activated by phosphorylation.

Attachment of Stearyl Group: The activated cytosine arabinoside is then reacted with stearyl phosphate under specific conditions to form cytarabine ocfosfate.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The production is carried out in controlled environments to maintain the stability and efficacy of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Cytarabine ocfosfate hydrate undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release cytosine arabinoside.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in its therapeutic use.

Substitution: The stearyl group can be substituted under specific conditions

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous solutions at physiological pH.

Oxidation and Reduction: Requires specific oxidizing or reducing agents, depending on the desired reaction.

Substitution: Involves nucleophilic or electrophilic reagents under controlled conditions

Major Products Formed

Cytosine Arabinoside: The primary product formed from the hydrolysis of this compound.

Various Derivatives: Depending on the specific reactions, various derivatives of cytosine arabinoside can be formed

Wissenschaftliche Forschungsanwendungen

Cytarabine ocfosfate hydrate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study nucleoside analogs and their interactions.

Biology: Employed in research on DNA synthesis and repair mechanisms.

Medicine: Extensively used in the treatment of acute leukemia and myelodysplastic syndromes. It is also being investigated for its potential in treating other cancers and viral infections.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .

Wirkmechanismus

Cytarabine ocfosfate hydrate exerts its effects through the inhibition of DNA synthesis. After oral administration, it is gradually converted to cytosine arabinoside in the liver. Cytosine arabinoside is then phosphorylated to its active triphosphate form, which inhibits DNA polymerase and incorporates into DNA, causing direct DNA damage. This leads to the inhibition of DNA synthesis and cell death, particularly in rapidly dividing cells such as cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cytosine Arabinoside (Ara-C): The parent compound of cytarabine ocfosfate hydrate.

Enocitabine: Another derivative of cytosine arabinoside with similar therapeutic applications.

Uracil Arabinoside (Ara-U): A related nucleoside analog with different pharmacokinetic properties

Uniqueness

This compound is unique due to its lipophilic nature, which allows for oral administration and prolonged serum concentrations of cytosine arabinoside. This makes it more convenient and potentially more effective for long-term treatment compared to its parent compound, cytosine arabinoside .

Eigenschaften

CAS-Nummer |

116459-64-4 |

|---|---|

Molekularformel |

C27H51N3NaO9P |

Molekulargewicht |

615.7 g/mol |

IUPAC-Name |

sodium;[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl phosphate;hydrate |

InChI |

InChI=1S/C27H50N3O8P.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33;;/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33);;1H2/q;+1;/p-1/t22-,24-,25+,26-;;/m1../s1 |

InChI-Schlüssel |

NSFFYSQTVOCNLX-JKIHJDPOSA-M |

SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.[Na+] |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.O.[Na+] |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.O.[Na+] |

| 116459-64-4 | |

Synonyme |

1-arabinofuranosylcytosine-5'-stearylphosphate cytarabine ocfosfate Fosteabine stearyl-ara-CMP YNK 01 YNK-01 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(1R)-2beta-[(E)-1-Methyl-1-propenyl]-3,4aalpha,6beta-trimethyl-1,2,4a,5,6,7,8,8abeta-octahydronaphthalene-1beta-yl]carbonyl]-5-[(Z)-2-methylpropylidene]-1H-pyrrole-2(5H)-one](/img/structure/B1261117.png)

![potassium;(7S,10R,13S,17R)-17-(2-carboxyethyl)-17-hydroxy-10,13-dimethyl-3-oxo-7-propan-2-yl-1,2,6,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-7-carboxylate](/img/structure/B1261125.png)

![(4S,5S)-4-[[2-(azidomethyl)phenyl]methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-N-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261128.png)

![(2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1261132.png)

![2-[[4-(5-Chloro-2-methoxyanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1261139.png)